molecular formula C17H15NO2 B13666274 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole

5-[4-(Benzyloxy)phenyl]-3-methylisoxazole

Cat. No.: B13666274
M. Wt: 265.31 g/mol
InChI Key: YTGNFYOAJRFBLF-UHFFFAOYSA-N
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Description

5-[4-(Benzyloxy)phenyl]-3-methylisoxazole (C₁₇H₁₅NO₂, MW: 265.31 g/mol) is a heterocyclic compound featuring an isoxazole core substituted with a methyl group at position 3 and a 4-(benzyloxy)phenyl group at position 3.

Pharmacological Relevance: Isoxazole derivatives are known for diverse bioactivities, including anti-inflammatory, antimicrobial, and neuroleptic effects.

Properties

Molecular Formula

C17H15NO2

Molecular Weight

265.31 g/mol

IUPAC Name

3-methyl-5-(4-phenylmethoxyphenyl)-1,2-oxazole

InChI

InChI=1S/C17H15NO2/c1-13-11-17(20-18-13)15-7-9-16(10-8-15)19-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3

InChI Key

YTGNFYOAJRFBLF-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)C2=CC=C(C=C2)OCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[4-(Benzyloxy)phenyl]-3-methylisoxazole typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of methyl 4-(benzyloxy)benzoate.

    Formation of Isoxazole Ring: The key step involves the formation of the isoxazole ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and improve efficiency .

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table summarizes key structural analogs, their substituents, and reported properties:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Properties/Activities References
5-[4-(Benzyloxy)phenyl]-3-methylisoxazole 3-CH₃, 5-(4-OBnPh) 265.31 High lipophilicity; potential CNS activity (inferred)
Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate 3-Ph, 4-COOEt, 5-CH₃ 245.28 Anti-convulsant, antibacterial
5-Amino-3-(4-methylphenyl)isoxazole 3-(4-CH₃Ph), 5-NH₂ 201.24 Enhanced solubility (amino group); uncharacterized bioactivity
3-[Chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole Benzoxazole core, 3-Cl-Ph-CH₂, 6-CH₃ 259.73 Antipsychotic potential; planar isoxazole ring
5-[(Benzylsulfonyl)methyl]-3-(4-Cl-Ph)isoxazole 3-(4-ClPh), 5-(BnSO₂CH₂) 347.82 Sulfonyl group may enhance metabolic stability
W71 (5-{7-[4-(4,5-dihydrooxazol-2-yl)phenoxy]heptyl}-3-methylisoxazole) 3-CH₃, 5-(long alkyl-O-Ph-oxazoline) 342.44 Extended alkyl chain; possible improved pharmacokinetics

Key Comparative Insights

Lipophilicity and Bioavailability: The benzyloxy group in the target compound increases lipophilicity compared to analogs like 5-amino-3-(4-methylphenyl)isoxazole, which has a polar amino group. This difference may influence blood-brain barrier penetration, making the target compound more suitable for CNS-targeted therapies . The sulfonyl group in 5-[(benzylsulfonyl)methyl]-3-(4-Cl-Ph)isoxazole adds polarity and metabolic resistance, contrasting with the benzyloxy group’s balance of lipophilicity and steric bulk .

Synthetic Accessibility: Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate is synthesized via straightforward cyclization, while the target compound likely requires multi-step functionalization (e.g., O-benzylation of phenolic intermediates) .

Biological Activity Trends :

  • Planar isoxazole rings (e.g., in benzoxazole derivatives) are critical for binding to neurological targets like sodium channels, as seen in zonisamide .
  • Anti-convulsant activity in ethyl 5-methyl-3-phenylisoxazole-4-carboxylate suggests that electron-withdrawing groups (e.g., esters) at position 4 enhance such effects, whereas the target compound’s benzyloxy group may shift activity toward anti-inflammatory or antimicrobial pathways .

Structural Stability :

  • The planarity of the isoxazole ring in 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole is maintained despite bulky substituents, a feature likely shared with the target compound due to similar aromatic stabilization .

Biological Activity

5-[4-(Benzyloxy)phenyl]-3-methylisoxazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the presence of a benzyloxy group attached to a phenyl ring, along with a methyl group on the isoxazole moiety. This unique structure contributes to its biological activity by enhancing binding affinities to various molecular targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Interaction : The compound interacts with specific enzymes and receptors, modulating their activity. For instance, studies indicate that the benzyloxy group enhances hydrophobic interactions with target proteins, facilitating stronger binding and increased efficacy.
  • Hydrogen Bonding : The isoxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for stabilizing enzyme-substrate complexes and influencing biological responses.

Biological Activity Overview

The compound has been studied for various biological activities, including:

  • Anti-inflammatory Properties : Research indicates that derivatives of isoxazole compounds exhibit significant anti-inflammatory effects. The structural features of this compound may enhance its potential in this area .
  • Anticancer Potential : Preliminary studies suggest that this compound may also have anticancer properties, possibly through the inhibition of specific pathways involved in tumor growth and proliferation .

Case Studies and Research Findings

Several studies have evaluated the biological activity of related compounds, providing insights into the potential applications of this compound:

  • Inhibition of Monoamine Oxidase B (MAO B) :
    • A study identified potent inhibitors derived from similar structures that selectively inhibit MAO B. One such derivative exhibited an IC50 value as low as 1.4 nM, demonstrating significant selectivity over MAO A. This suggests that modifications on the phenyl ring can lead to enhanced inhibitory effects on MAO B .
  • Structure-Activity Relationship (SAR) Studies :
    • SAR studies on substituted phenyl analogues revealed that specific substitutions significantly enhance biological activity against human rhinovirus serotypes. The correlation between lipophilicity and biological efficacy indicates that optimizing these properties could improve therapeutic outcomes .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with structurally related compounds is presented below:

Compound NameMolecular FormulaUnique FeaturesBiological Activity
5-Methylisoxazole-4-carboxylic acidC5H5NO3Lacks benzyloxy groupModerate anti-inflammatory
Ethyl 3-[3,4-Bis(benzyloxy)phenyl]-5-methylisoxazole-4-carboxylateC27H25NO5Additional benzyloxy groupsEnhanced anticancer activity
3-(4-(p-Tolyloxy)phenyl)-5-methylisoxazole-4-carboxylic acidC18H17NO3Different substituent on phenol ringVaried biological activity

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